1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Description
The compound “1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-” is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with a 3-fluoro-2-(phenylmethoxy)phenyl group. This structure is characterized by:
- Core: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions .
- Substituents: A phenyl ring substituted with a fluorine atom at the 3-position and a benzyloxy (phenylmethoxy) group at the 2-position.
This compound is likely utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in palladium-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
2-(3-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNSZGEZNAWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137235 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661043-58-8 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1661043-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronate esters. This method involves palladium-catalyzed coupling of a halogenated aryl substrate with bis(pinacolato)diboron (Bpin). For the target compound, the precursor 3-fluoro-2-(phenylmethoxy)phenyl bromide or iodide undergoes borylation under inert conditions.
Typical Reaction Conditions :
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Catalyst: Pd(dppf)Cl (1–3 mol%)
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Base: KOAc (3 equiv)
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Solvent: 1,4-dioxane or THF
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Temperature: 80–100°C
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Duration: 12–24 hours
Example Procedure :
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Combine 3-fluoro-2-(phenylmethoxy)phenyl iodide (1.0 equiv), Bpin (1.2 equiv), Pd(dppf)Cl (3 mol%), and KOAc (3 equiv) in anhydrous 1,4-dioxane.
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Heat at 90°C under nitrogen for 18 hours.
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Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Sandmeyer-Type Boronation from Aniline Derivatives
The Sandmeyer reaction offers an alternative route via diazonium salt intermediates. This method is advantageous when starting from aniline derivatives, which are often more accessible than halogenated precursors.
General Protocol :
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Diazotization: Treat 3-fluoro-2-(phenylmethoxy)aniline with NaNO and HCl at 0–5°C.
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Boronation: Add Bpin to the diazonium salt solution in methanol at room temperature.
Key Observations :
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Diazonium intermediates are highly reactive, necessitating strict temperature control.
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Yields are moderate (60–75%) due to competing side reactions .
Transesterification of Boronic Acids
Transesterification leverages pre-formed boronic acids to generate the target dioxaborolane. This method requires acidic conditions to facilitate the exchange of the boronate ester group.
Steps :
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Synthesize 3-fluoro-2-(phenylmethoxy)phenylboronic acid via Grignard reaction or direct borylation.
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React with pinacol in toluene under Dean-Stark conditions to remove water.
Optimization Notes :
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Use of molecular sieves improves yield by absorbing water.
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Reaction time: 6–12 hours at reflux (110°C).
Direct Synthesis via Boron Triflate Intermediates
A less common but highly efficient approach involves boron triflates, which react with diols to form dioxaborolanes.
Procedure :
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Generate the boron triflate intermediate by reacting 3-fluoro-2-(phenylmethoxy)phenol with BF·OEt.
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Add pinacol to form the dioxaborolane ring.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity | Cost |
|---|---|---|---|---|
| Miyaura Borylation | 70–85 | 12–24 h | Moderate | High (Pd catalyst) |
| Sandmeyer Boronation | 60–75 | 6–8 h | High | Low |
| Transesterification | 80–90 | 6–12 h | Low | Moderate |
| Boron Triflate Route | 85–95 | 1–2 h | High | High (BF) |
Challenges and Optimization Strategies
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Steric Hindrance : The tetramethyl dioxaborolane ring and bulky phenylmethoxy group necessitate prolonged reaction times or elevated temperatures.
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Moisture Sensitivity : All routes require anhydrous conditions and inert atmospheres to prevent hydrolysis .
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Catalyst Selection : Palladium-based catalysts (e.g., Pd(dppf)Cl) outperform nickel analogs in Miyaura borylation, reducing side product formation .
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling.
Scientific Research Applications
Organic Synthesis
1,3,2-Dioxaborolane compounds are widely used as reagents in organic synthesis. Their boron-containing structure allows them to act as versatile intermediates for constructing complex molecules. The unique dioxaborolane structure provides:
- Stability : The compound's stability under various reaction conditions makes it suitable for multi-step syntheses.
- Reactivity : It can participate in cross-coupling reactions and other transformations essential for creating pharmaceuticals and agrochemicals.
Medicinal Chemistry
The presence of fluorine substituents in this compound enhances its electronic properties, making it valuable in drug design:
- Biological Activity : Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
- Targeted Drug Delivery : The ability to modify the compound's structure allows for the development of targeted therapies in cancer treatment and other diseases.
Material Science
In material science, 1,3,2-Dioxaborolane derivatives are utilized to develop advanced materials with enhanced properties:
- Polymer Synthesis : They are incorporated into polymer formulations to improve thermal and mechanical properties.
- Coatings : Used in the production of coatings that require high durability and resistance to environmental factors.
Analytical Chemistry
The compound serves as an important intermediate in analytical chemistry:
- Standard Preparation : It is used to prepare analytical standards for the detection and quantification of various substances.
- Chromatography : Its unique properties facilitate the separation processes in chromatography techniques.
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study demonstrated the use of 1,3,2-Dioxaborolane derivatives in synthesizing fluorinated analogs of known pharmaceuticals. The incorporation of fluorine was shown to enhance the compounds' binding affinity to biological targets while improving their pharmacokinetic profiles.
Case Study 2: Development of High-Performance Polymers
Research highlighted how incorporating dioxaborolane-based compounds into polymer matrices resulted in materials with significantly improved thermal stability and mechanical strength. These materials are particularly useful in aerospace and automotive applications.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- involves its role as a nucleophile in Suzuki–Miyaura coupling reactions. The compound interacts with palladium catalysts to form new carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The molecular targets and pathways involved are primarily related to the formation of these bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares key structural features, molecular properties, and applications of analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives:
*Calculated based on molecular formulas.
Reactivity and Stability
- Electron-Withdrawing Groups : The fluorine atom in the target compound and analogs like 2-(3-fluorophenyl)-dioxaborolane increases electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions .
- Steric Effects : Bulky groups (e.g., benzyloxy, cyclopropylmethoxy) reduce side reactions by shielding the boron atom but may slow reaction kinetics .
- Solubility : Alkoxy-substituted derivatives (e.g., hexyloxy) exhibit improved solubility in organic solvents compared to aryl- or halogen-substituted analogs .
Spectroscopic Comparisons
- ¹³C NMR Shifts: Substituents like fluorine induce downfield shifts (~1–2 ppm) in adjacent carbons, as observed in halimane diterpenoid analogs .
- Purity Challenges : Proto-debromination byproducts are common in halogenated derivatives, requiring purification via silica gel chromatography .
Biological Activity
1,3,2-Dioxaborolanes are a class of compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. The specific compound in focus, 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- , exhibits unique structural features that may influence its biological interactions and therapeutic applications.
Structural Characteristics
The compound features:
- A dioxaborolane ring which is known for its stability and ability to participate in various chemical reactions.
- A fluorinated phenyl group which may enhance lipophilicity and bioactivity.
- A tetramethyl substitution that could affect steric properties and electronic distribution.
Anticancer Potential
Recent studies suggest that dioxaborolanes can act as inhibitors of various molecular targets involved in cancer progression. For instance, compounds with similar structures have shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. The biological evaluation of related compounds has indicated IC50 values ranging from nanomolar to micromolar concentrations against FGFRs .
Table 1: Biological Activity of Related Dioxaborolane Compounds
The proposed mechanism of action for dioxaborolanes involves:
- Enzyme Inhibition : These compounds may inhibit key enzymes such as kinases involved in signaling pathways that promote cell proliferation and survival.
- Interaction with Nucleic Acids : Some studies suggest potential interactions with RNA polymerases, affecting viral replication processes .
Toxicological Profile
The safety profile of dioxaborolanes is crucial for their development as therapeutic agents. Preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines (e.g., MCF-7), they also show selective toxicity profiles that spare normal cells . This selectivity is essential for minimizing side effects during treatment.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| MCF-7 | 4.5 | 13 |
| Vero Cells | >50 | - |
Case Study 1: FGFR Inhibition
In a study focused on the synthesis and evaluation of dioxaborolane derivatives as FGFR inhibitors, one compound demonstrated significant inhibition with an IC50 value of 30.2 nM. Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the dioxaborolane ring could enhance binding affinity and selectivity .
Case Study 2: Antiviral Activity
Another investigation into the antiviral properties of related compounds revealed effective inhibition of the NS5B polymerase involved in hepatitis C virus replication. The most potent derivative showed an EC50 value below 50 nM in cellular assays, indicating strong antiviral potential .
Q & A
Q. Advanced Techniques
- ICP-MS quantifies boron content (detection limit ~0.1 ppb).
- X-ray crystallography resolves steric effects and confirms molecular geometry (e.g., bond angles at B center) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
